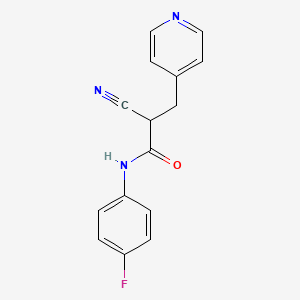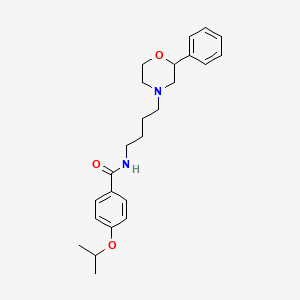
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is a complex organic compound that features a benzamide core with an isopropoxy group and a morpholino group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Butyl Chain: The butyl chain with the morpholino group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-(2-phenylmorpholino)butylamine with the benzamide core under suitable conditions, such as in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation reactions, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the isopropoxy group can yield 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Reduction of the benzamide group can yield 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)aniline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways due to the presence of the morpholino group.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuroprotection.
相似化合物的比较
Similar Compounds
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)aniline: Similar structure but with an amine group instead of a benzamide.
4-isopropoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzamide.
Uniqueness
4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the isopropoxy and morpholino groups makes it a versatile compound for various applications.
属性
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19(2)29-22-12-10-21(11-13-22)24(27)25-14-6-7-15-26-16-17-28-23(18-26)20-8-4-3-5-9-20/h3-5,8-13,19,23H,6-7,14-18H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNXDWHATHBKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2397095.png)

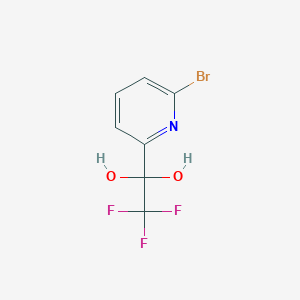
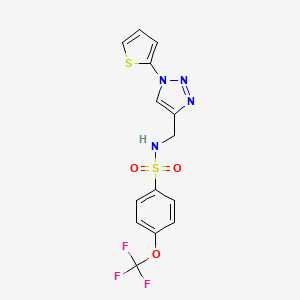
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)
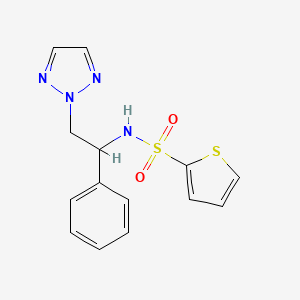
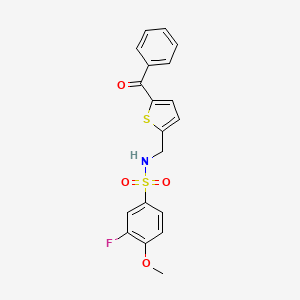

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2397106.png)
